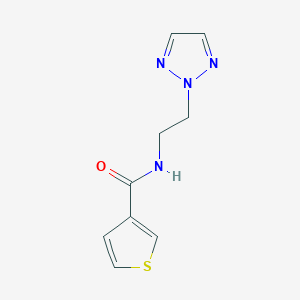
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Triazoles are a class of nitrogen-containing heterocyclic compounds. They are not found in nature but have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Synthesis Analysis
The synthesis of 1,2,3-triazoles often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is part of the popular “click chemistry” approach .Molecular Structure Analysis
1,2,3-Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . The IR absorption spectra of some 1,2,3-triazole compounds have shown two signals for C=O groups at 1650–1712 cm −1 .Chemical Reactions Analysis
1,2,3-Triazoles are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .Physical And Chemical Properties Analysis
1,2,3-Triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
A study by Ghorab et al. (2013) synthesized a series of novel thiophene derivatives tested for their antiproliferative activity. The research highlighted the compounds' effectiveness, particularly against breast cancer cell lines, showcasing remarkable activity with specific compounds demonstrating significant inhibitory concentration (IC50) values against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines. These findings underscore the potential of thiophene derivatives in cancer treatment strategies (Ghorab et al., 2013).
Microwave-Assisted Synthesis and Biological Activities
Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing thiophene derivatives, investigating their antimicrobial, antilipase, and antiurease activities. This study illuminated the synthetic efficiency and biological relevance of thiophene derivatives, revealing some compounds' good to moderate antimicrobial activity against various test microorganisms. The research also identified compounds with notable antiurease and antilipase activities, marking them as potential candidates for further drug development (Başoğlu et al., 2013).
Efficient Synthesis and Potential Applications
Sun et al. (2010) demonstrated the efficient synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting a pathway to derive potentially bioactive compounds. This study emphasizes the synthetic versatility of thiophene derivatives and their potential as scaffolds for developing novel therapeutic agents (Sun et al., 2010).
Novel Compounds with Antimicrobial Activity
Mabkhot et al. (2017) synthesized new thiophene-containing compounds, evaluating their antimicrobial effectiveness. The study found that certain derivatives exhibited significant antibacterial and antifungal activities, highlighting the therapeutic potential of thiophene derivatives in addressing microbial infections (Mabkhot et al., 2017).
Wirkmechanismus
1,2,3-Triazoles can exhibit a broad range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . The mechanism of action often involves the formation of a variety of non-covalent bonds with enzymes and receptors .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c14-9(8-1-6-15-7-8)10-4-5-13-11-2-3-12-13/h1-3,6-7H,4-5H2,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWZLFFUIMHSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NCCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one](/img/structure/B2733266.png)
![N-[(1-methyl-1H-indol-2-yl)carbonyl]glycylglycine](/img/structure/B2733267.png)

![7-ethyl-1-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2733271.png)



![N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2733279.png)
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2733280.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid](/img/structure/B2733281.png)
![3-(2-Chlorophenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2733282.png)
![N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2733283.png)
